

# Unveiling the Structural Architecture of Pyridine-3,5-dicarbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: **Pyridine-3,5-dicarbonitrile**

Cat. No.: **B074902**

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A comprehensive technical guide detailing the crystal structure of **Pyridine-3,5-dicarbonitrile** remains an area of active investigation within the scientific community. While a definitive single-crystal X-ray diffraction study for the parent molecule is not readily available in public databases, extensive research on related derivatives and co-crystals provides valuable insights into its structural characteristics and intermolecular interactions. This guide serves as a resource for researchers, scientists, and drug development professionals by consolidating the available data and outlining the experimental methodologies crucial for such structural determinations.

**Pyridine-3,5-dicarbonitrile**, a key heterocyclic building block in medicinal chemistry and materials science, possesses a unique electronic and structural profile that makes it a versatile component in the design of novel compounds. Understanding its precise three-dimensional arrangement is paramount for predicting its behavior in different chemical environments and for the rational design of new functional molecules.

## Experimental Protocols for Crystal Structure Determination

The determination of a molecule's crystal structure is a meticulous process that begins with the synthesis of high-quality single crystals and culminates in the analysis of X-ray diffraction data.

## Synthesis and Crystallization

The synthesis of **pyridine-3,5-dicarbonitrile** derivatives often involves multicomponent reactions. For instance, a common approach involves the condensation of aldehydes, malononitrile, and thiols. The purification of the resulting product is typically achieved through recrystallization from a suitable solvent or solvent mixture, such as ethanol or acetonitrile. The growth of single crystals suitable for X-ray diffraction can be achieved through various techniques:

- Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature, leading to the gradual formation of crystals.
- Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
- Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

## Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is collected on a detector. The analysis of this pattern allows for the determination of the unit cell parameters, space group, and the precise arrangement of atoms within the crystal lattice.

## Insights from Related Structures

While the crystal structure of the parent **Pyridine-3,5-dicarbonitrile** is not publicly documented, studies on its derivatives and co-crystals offer significant structural information. For example, the crystal structures of co-crystals involving 3-cyanopyridine (a closely related molecule) and dicarboxylic acids reveal the formation of robust supramolecular synthons driven by hydrogen bonding and other non-covalent interactions. These studies provide a framework for understanding the potential packing motifs and intermolecular interactions that **Pyridine-3,5-dicarbonitrile** might adopt.

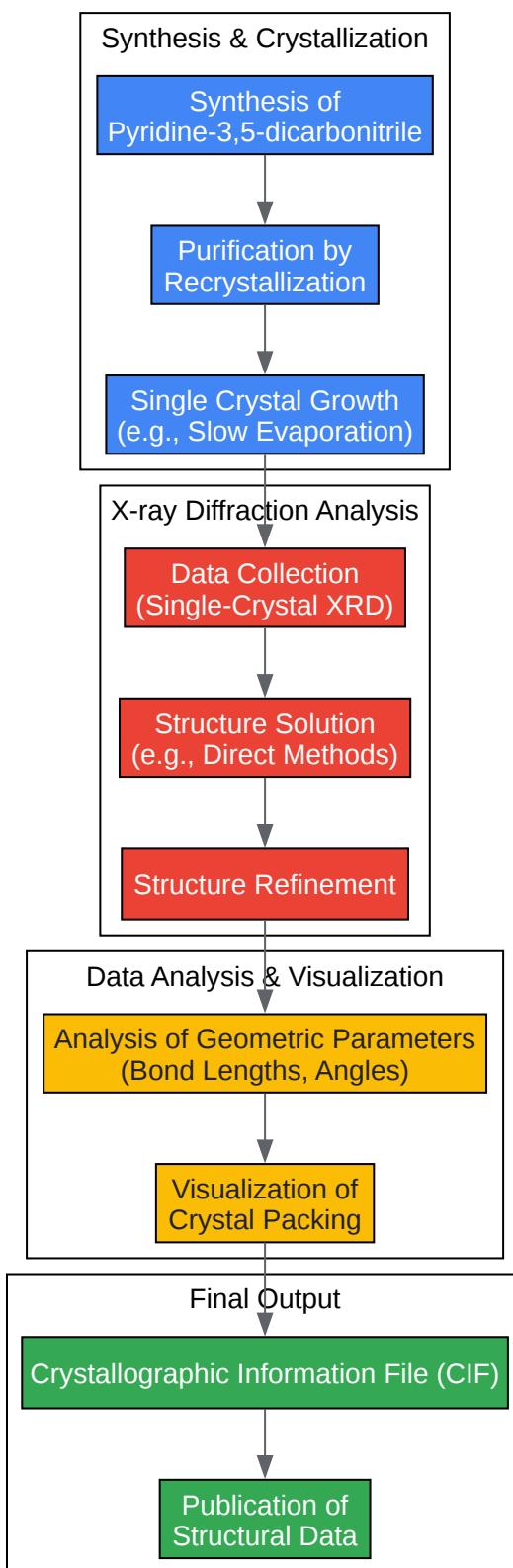
## Data Presentation

To facilitate a comparative analysis for researchers, the following table summarizes typical crystallographic data that would be expected from a single-crystal X-ray diffraction study of **Pyridine-3,5-dicarbonitrile**, based on data from related compounds.

Parameter	Expected Value/Range
Crystal System	Monoclinic or Orthorhombic
Space Group	P2 <sub>1</sub> /c, P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub> , or similar centrosymmetric groups
a (Å)	5 - 10
b (Å)	10 - 15
c (Å)	15 - 20
α (°)	90
β (°)	90 - 110
γ (°)	90
Volume (Å <sup>3</sup> )	1000 - 2000
Z (molecules per cell)	4 or 8
Calculated Density (g/cm <sup>3</sup> )	1.3 - 1.5

## Mandatory Visualization

To illustrate the logical workflow for determining the crystal structure of a compound like **Pyridine-3,5-dicarbonitrile**, the following diagram is provided in the DOT language.



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Experimental workflow for crystal structure determination.

In conclusion, while a dedicated crystallographic study on **Pyridine-3,5-dicarbonitrile** is not currently available, the established methodologies for synthesis, crystallization, and X-ray diffraction provide a clear path for its determination. The structural insights from related compounds offer a valuable predictive framework for its molecular and supramolecular architecture. Further research in this area is crucial for advancing the application of this important heterocyclic scaffold in various scientific disciplines.

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